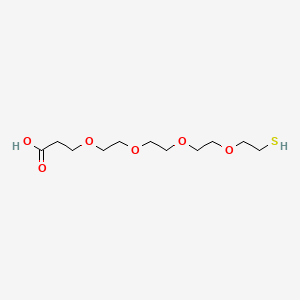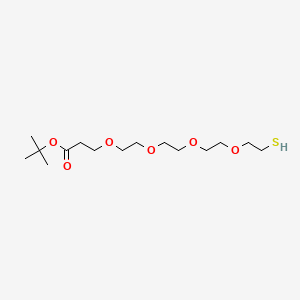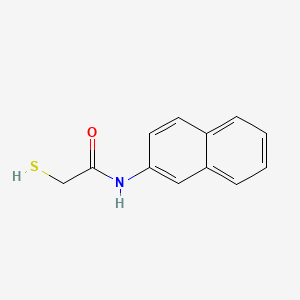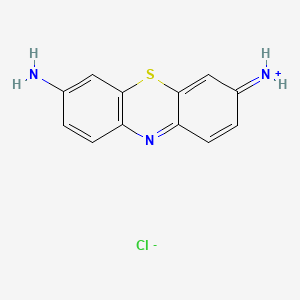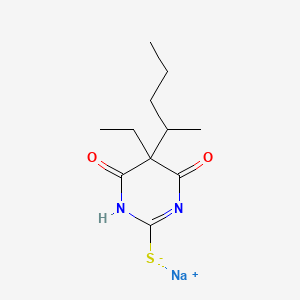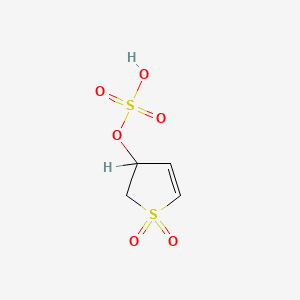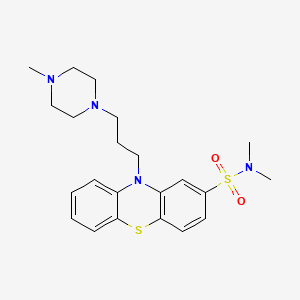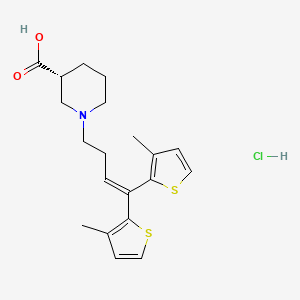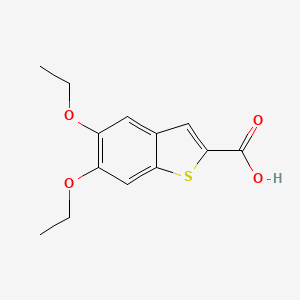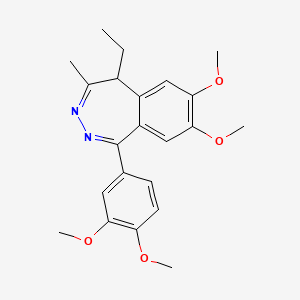
托菲索帕姆
概述
描述
Tofisopam is a 2,3-benzodiazepine derivative that is distinct from classical 1,4-benzodiazepines. It is marketed under brand names such as Emandaxin and Grandaxin. Unlike traditional benzodiazepines, tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor, resulting in a unique psychopharmacological profile . It is primarily used for the treatment of anxiety and alcohol withdrawal .
科学研究应用
托菲索帕在科学研究中具有广泛的应用,包括:
作用机制
托菲索帕通过作为磷酸二酯酶的同工酶选择性抑制剂发挥作用。 它对磷酸二酯酶-4A1的亲和力最高,其次是磷酸二酯酶-10A1、磷酸二酯酶-3和磷酸二酯酶-2A3 。 与经典的苯并二氮杂卓不同,托菲索帕不与γ-氨基丁酸受体的苯并二氮杂卓结合位点结合 。 这种独特的作用机制使其具有抗焦虑特性,同时不会引起镇静、肌肉松弛或运动技能障碍 .
生化分析
Biochemical Properties
Tofisopam interacts with various enzymes, particularly phosphodiesterases (PDEs). It acts as an isoenzyme-selective inhibitor of PDEs, showing the highest affinity to PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3 . These interactions influence biochemical reactions within the body.
Cellular Effects
Tofisopam has significant effects on various types of cells and cellular processes. It possesses anxiolytic properties but does not have anticonvulsant, sedative, skeletal muscle relaxant, motor skill-impairing, or amnestic properties . This unique profile influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Tofisopam exerts its effects at the molecular level through several mechanisms. It does not bind to the benzodiazepine binding site of the GABA receptor . Instead, it acts as an isoenzyme-selective inhibitor of PDEs . This inhibition can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tofisopam can change over time. For instance, Tofisopam can ameliorate the prolongation of immobility induced by dizocilpine, a model of negative symptoms of psychosis . This suggests that Tofisopam may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Tofisopam vary with different dosages in animal models. For example, a dosage of 50 mg/kg of Tofisopam can ameliorate dizocilpine-induced prolongation of immobility
Metabolic Pathways
Tofisopam is involved in various metabolic pathways. As an isoenzyme-selective inhibitor of PDEs, it interacts with these enzymes and can affect metabolic flux or metabolite levels
准备方法
托菲索帕可以通过多种方法合成。一种常见的合成路线是使用1,2-二甲氧基苯作为起始原料。 该过程包括以下步骤 :
丙酰化: 用丙酰化剂与1,2-二甲氧基苯反应生成中间体化合物。
还原: 用还原剂还原中间体化合物得到1-(3,4-二甲氧基苯基)-1-丙醇。
氧化: 在酸存在下,用氧化剂与1-(3,4-二甲氧基苯基)-1-丙醇反应生成最终产物。
化学反应分析
托菲索帕经历各种化学反应,包括:
还原: 还原反应可以使用常见的还原剂进行,以获得中间体化合物.
取代: 取代反应可以在特定条件下进行,以修饰托菲索帕的化学结构。
这些反应中常用的试剂包括三氧化铬、乙酸和氢氧化钠 。 这些反应形成的主要产物是中间体化合物,可以进一步加工得到托菲索帕 .
相似化合物的比较
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJBDQSFYCKFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023681 | |
| Record name | Tofisopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tofisopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor. One study (Rundfeldt C. et al.) has shown that tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs) with highest affinity to PDE-4A1 (0.42 μM) followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM) and PDE-2A3 (2.11 μM). | |
| Record name | Tofisopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
22345-47-7 | |
| Record name | Tofisopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22345-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofisopam [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022345477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofisopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofisopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tofisopam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOFISOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZC80HAU42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tofisopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 °C | |
| Record name | Tofisopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofisopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tofisopam differ from traditional 1,4-benzodiazepines in terms of its chemical structure and pharmacological profile?
A1: Unlike traditional 1,4-benzodiazepines, Tofisopam possesses a 2,3-benzodiazepine structure [, ]. This structural difference contributes to its distinct pharmacological profile, characterized by selective anxiolytic action without significant muscle relaxant, anticonvulsant, or sedative effects [, ].
Q2: What is the role of the dopaminergic system in Tofisopam's mechanism of action?
A3: Research suggests Tofisopam may act as a mixed dopamine agonist and antagonist, influencing central dopaminergic activity [, ]. This interaction with the dopaminergic system may contribute to its anxiolytic effects and differentiate its profile from 1,4-benzodiazepines.
Q3: What is the evidence for Tofisopam's interaction with opioid receptors?
A4: Preclinical studies indicate Tofisopam's antinociceptive effects are mediated by μ-, δ-, and ҡ-opioid receptors. These findings were supported by pharmacological antagonism studies using naloxone, naltrindole (δ-opioid receptor blocker), and nor-binaltorphimine (ҡ-opioid receptor blocker) [].
Q4: How does chronic lithium treatment affect Tofisopam's interaction with the dopaminergic system?
A5: Chronic lithium administration has been shown to abolish the Tofisopam-induced increase in the activity of dopaminergic drugs, suggesting a modulatory effect on Tofisopam's influence on dopaminergic receptor sensitivity [].
Q5: What are the primary clinical indications for Tofisopam?
A6: Tofisopam is primarily indicated for the relief of anxiety and tension in various emotional disorders []. Clinical studies suggest efficacy in treating generalized anxiety disorder, somatic symptoms associated with anxiety, and anxiety related to autonomic dysfunction [, , , ].
Q6: Does Tofisopam have antidepressant-like effects?
A7: Preclinical studies using the tail suspension and modified forced swimming tests in mice suggest Tofisopam possesses antidepressant-like activity []. This effect appears to be mediated by the serotonergic, catecholaminergic, and opioidergic systems, as indicated by pharmacological antagonism studies [].
Q7: Can Tofisopam be used in the treatment of catatonia?
A8: An open-label study investigated Tofisopam's efficacy in treating organic catatonia and reported significant improvement in catatonic symptoms with minimal side effects compared to traditional benzodiazepines []. The study suggests Tofisopam's unique pharmacological profile may be advantageous in this patient population.
Q8: Does Tofisopam impact uric acid metabolism?
A9: Research suggests Tofisopam may affect uric acid metabolism by influencing its renal transport. A study in healthy subjects observed increased fractional and urinary excretions of uric acid following Tofisopam administration, along with a decrease in plasma uric acid concentration [].
Q9: What are the potential applications of Tofisopam in neurootological diseases?
A10: Clinical studies indicate that Tofisopam may be beneficial in treating vertigo, dizziness, and tinnitus, particularly in patients with underlying autonomic dysfunction [, ].
Q10: What are the primary metabolic pathways of Tofisopam enantiomers?
A11: Tofisopam exhibits enantioselective metabolism. The (R)-enantiomer is primarily metabolized by CYP2C9, leading to demethylation of the methoxy group at the 4-position of the phenyl ring. In contrast, the (S)-enantiomer is predominantly metabolized by CYP3A4, resulting in demethylation at the 7-position of the benzodiazepine ring [].
Q11: How does the metabolism of Tofisopam enantiomers affect their plasma and urine concentrations?
A12: The enantioselective metabolism of Tofisopam results in different metabolite profiles for (R)- and (S)-enantiomers, reflected in their plasma and urine concentrations []. This difference highlights the importance of considering enantiomeric contributions when studying Tofisopam's pharmacokinetics and pharmacodynamics.
Q12: Does Tofisopam inhibit CYP3A4 activity?
A13: In vitro studies using human recombinant CYP3A4 supersomes have shown that Tofisopam can inhibit CYP3A4 activity in a dose-dependent manner []. This finding suggests a potential for drug interactions with co-administered CYP3A4 substrates.
Q13: What analytical techniques are commonly employed for the characterization and quantification of Tofisopam?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying Tofisopam in biological samples and pharmaceutical formulations [, , ]. Chiral HPLC methods employing polysaccharide-type chiral stationary phases have been developed for the separation and quantification of Tofisopam enantiomers [, ].
Q14: What spectroscopic methods are useful for studying Tofisopam?
A15: Charge-transfer complex spectrophotometry is a valuable technique for Tofisopam analysis []. Circular dichroism (CD) spectroscopy, particularly when coupled with HPLC, allows for the separation and identification of Tofisopam stereoisomers based on their unique CD spectral characteristics [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

